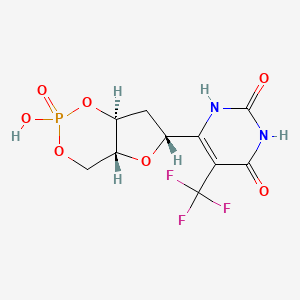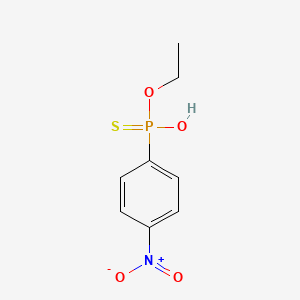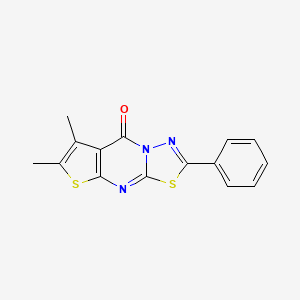
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes nitrogen, sulfur, and oxygen atoms, contributes to its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- typically involves multi-component reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the use of acidic ionic liquid catalysts in ethylene glycol, which provides a greener synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite. This method offers advantages like rapid synthesis, mild reaction conditions, and high yields .
化学反応の分析
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The presence of nitrogen and sulfur atoms in its structure allows it to form strong interactions with biological targets.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is unique due to its fused ring structure, which combines the properties of thiadiazoles and thienopyrimidines. This unique structure enhances its reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
88753-87-1 |
|---|---|
分子式 |
C15H11N3OS2 |
分子量 |
313.4 g/mol |
IUPAC名 |
4,5-dimethyl-11-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS2/c1-8-9(2)20-13-11(8)14(19)18-15(16-13)21-12(17-18)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
UKHPNHWFFJSQFS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
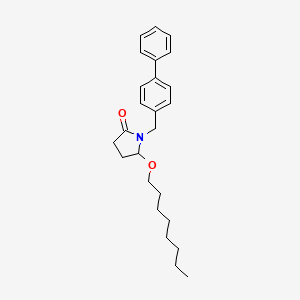

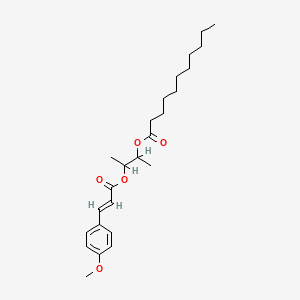
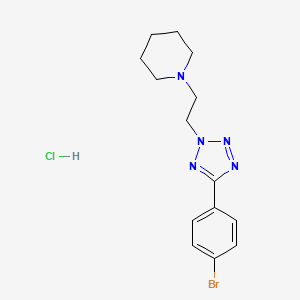
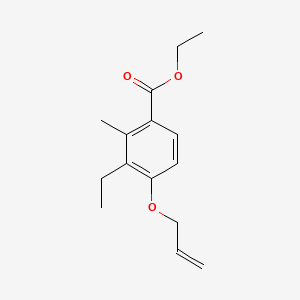
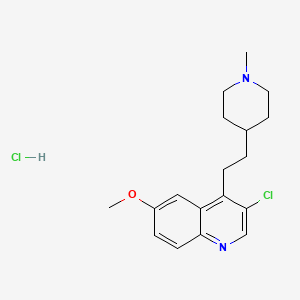
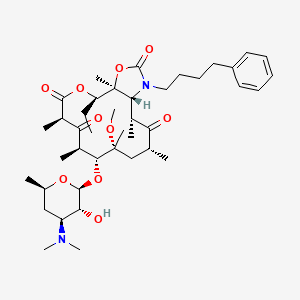
![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
